molecular formula C12H14N2O B6641949 3-cyano-N,N-diethylbenzamide

3-cyano-N,N-diethylbenzamide

Cat. No.: B6641949
M. Wt: 202.25 g/mol
InChI Key: KWJZXZVYDFJMLC-UHFFFAOYSA-N
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Description

3-cyano-N,N-diethylbenzamide is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and a cyano group is attached to the benzene ring

Preparation Methods

The synthesis of 3-cyano-N,N-diethylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

3-cyano-N,N-diethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano group and the amide functionality make it a versatile intermediate in organic synthesis. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include substituted benzamides, nitriles, and other heterocyclic compounds .

Scientific Research Applications

3-cyano-N,N-diethylbenzamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it may be studied for its potential biological activities, including antimicrobial and anticancer properties. In the medical field, derivatives of this compound could be explored for drug development. Industrially, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-cyano-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amide functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Properties

IUPAC Name

3-cyano-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-7-5-6-10(8-11)9-13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZXZVYDFJMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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